molecular formula C18H33Br B2837130 18-Bromo-6,9-octadecadiene CAS No. 4102-60-7

18-Bromo-6,9-octadecadiene

Cat. No. B2837130
CAS RN: 4102-60-7
M. Wt: 329.366
InChI Key: SBRPUFDSMGABKD-AVQMFFATSA-N
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Description

18-Bromo-6,9-octadecadiene is a chemical compound with the molecular formula C18H33Br . It is used by researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The linear formula of 18-Bromo-6,9-octadecadiene is C18H33Br . The molecular weight is 329.36 . More detailed structural analysis would require specific spectroscopic data which is not available in the current search results.


Physical And Chemical Properties Analysis

The predicted boiling point of 18-Bromo-6,9-octadecadiene is 380.0±21.0 °C and its predicted density is 1.010±0.06 g/cm3 . It is recommended to be stored at 2-8°C .

Scientific Research Applications

Chromatographic Separation and Identification

  • Conjugated Linoleic Acid Isomers: The research on conjugated linoleic acids (CLAs) emphasizes the importance of accurate identification and quantification of CLA isomers in biological extracts. Techniques such as gas chromatography (GC) combined with silver ion high-performance liquid chromatography (Ag+ HPLC) and complementary identification methods like GC–mass spectrometry (GC–MS) and GC–Fourier transform infrared (FTIR) analyses offer the best separation and identification of these isomers, highlighting the complexity and diversity of conjugated fatty acids in dietary significance and biological roles (Roach et al., 2002).

Synthetic and Analytical Approaches

  • Synthesis of Conjugated Fatty Acids: The synthesis of conjugated fatty acids, including methods for creating specific isomers and analyzing their properties, plays a crucial role in understanding their biological and chemical behaviors. Techniques for synthesizing trimethylene-interrupted C18-diunsaturated fatty acids and their chromatographic behaviors provide valuable insights into the structural and functional aspects of these compounds (Jie, 1975).

Applications in Material Science

  • Modified Titanate Nanotubes for Adsorption: Octadecyl (C18) and aminopropyl group modified titanate nanotubes demonstrate enhanced adsorption capacity for several ionic or ionizable organic analytes. This study showcases the potential application of modified nanotubes in environmental remediation and selective binding of compounds, leveraging the cooperative effect of alkyl and aminopropyl groups (Niu & Cai, 2009).

Relevance in Analytical Chemistry

  • Solid Phase Extraction (SPE) Techniques: The use of octadecyl bonded porous silica for solid-phase extraction (SPE) of organic compounds from water exemplifies the relevance of C18-based materials in analytical chemistry. This method, characterized by high recovery rates and efficiency, highlights the importance of C18 materials in extracting pesticides and polycyclic organic materials from water samples (Junk & Richard, 1988).

Safety And Hazards

18-Bromo-6,9-octadecadiene is labeled with the GHS07 pictogram and has a signal word of “Warning”. The hazard statement is H302, indicating that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Relevant Papers Sigma-Aldrich mentions that there are related peer-reviewed papers for 18-Bromo-6,9-octadecadiene , but the specific papers are not listed in the search results.

properties

IUPAC Name

(6E,9E)-18-bromooctadeca-6,9-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10H,2-5,8,11-18H2,1H3/b7-6+,10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRPUFDSMGABKD-AVQMFFATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

18-Bromo-6,9-octadecadiene

CAS RN

4102-60-7
Record name 18-BROMO-6,9-OCTADECADIENE
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